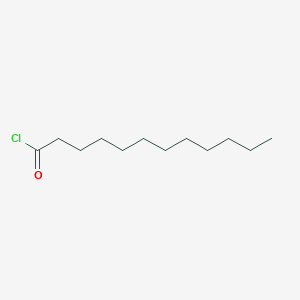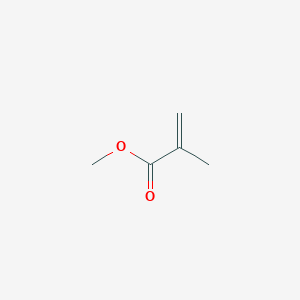
4-(Trifluoromethyl)benzenecarboximidamide
Overview
Description
4-(Trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H7F3N2. It is also known as 4-(Trifluoromethyl)benzimidamide hydrochloride . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzenecarboximidamide and its derivatives has been a topic of interest in the field of organic chemistry. For instance, trifluoromethylpyridines, which are structurally similar to 4-(Trifluoromethyl)benzenecarboximidamide, have been synthesized using various methods, including cyclocondensation reactions . Another study discusses the synthesis of N-trifluoromethylamides, which are closely related to 4-(Trifluoromethyl)benzenecarboximidamide .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzenecarboximidamide is characterized by the presence of a trifluoromethyl group (CF3) attached to a benzene ring, along with a carboximidamide group .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzenecarboximidamide is a solid substance at room temperature . It has a molecular weight of 224.61 . The compound’s InChI code is 1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H .Scientific Research Applications
Chemical Synthesis
4-(Trifluoromethyl)benzenecarboximidamide is used in chemical synthesis. It’s a building block in the synthesis of a wide range of chemical compounds .
Antimicrobial Agents
The compound has been studied for its potential use in the development of novel antimicrobial agents. For instance, it has been used in the synthesis of salicylanilide esters, which have shown promising antimicrobial properties .
Material Science
In material science, this compound could be used in the development of new materials with unique properties. However, more research is needed in this area .
Chromatography
In the field of chromatography, 4-(Trifluoromethyl)benzenecarboximidamide could potentially be used as a stationary phase or a mobile phase modifier to improve the separation of complex mixtures .
Analytical Chemistry
In analytical chemistry, it could be used as a reagent or a standard for the calibration of analytical instruments .
Pharmaceutical Research
In pharmaceutical research, 4-(Trifluoromethyl)benzenecarboximidamide could be used in the synthesis of new drugs or as a pharmacophore in drug design .
Safety and Hazards
4-(Trifluoromethyl)benzenecarboximidamide is classified as a Category 2 skin irritant, a Category 2 eye irritant, and a Category 3 specific target organ toxicant (respiratory system) according to the Globally Harmonized System of Classification and Labelling of Chemicals . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions for the study and application of 4-(Trifluoromethyl)benzenecarboximidamide and its derivatives are promising. The unique properties of trifluoromethyl groups have made them a focus of research in the development of new pharmaceuticals and agrochemicals . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzenecarboximidamide, also known as Flumethrin hydrochloride, is primarily used as a broad-spectrum insecticide . It is effective in controlling a variety of pests such as ticks, mosquitoes, and fleas . Therefore, its primary targets are these pests.
Mode of Action
The compound interacts with its targets by acting as a toxicant and repellent . It affects the nervous system of the pests, leading to their paralysis and eventual death .
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)benzenecarboximidamide’s action result in the paralysis and death of the pests . This is due to the compound’s toxic effects on the pests’ nervous system.
properties
IUPAC Name |
4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLGYXVBXUAGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



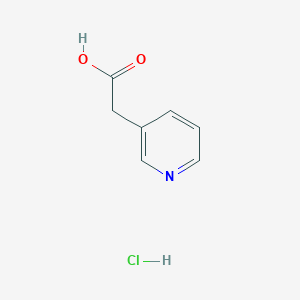
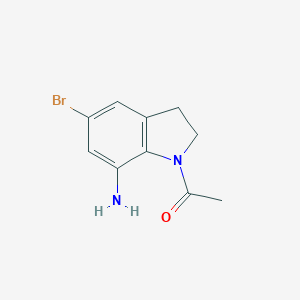

![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)


![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
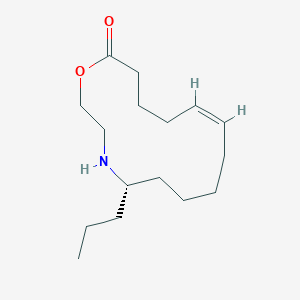
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)
![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
